molecular formula C24H26N2O3 B13815511 Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester

Cat. No.: B13815511
M. Wt: 390.5 g/mol
InChI Key: QXIBLGIBKFQSDW-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles These compounds are characterized by their unique seven-membered ring structure fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. For this specific compound, the direct C-H functionalization of 2-alkyl tryptamines is employed, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the indole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Azepino[4,5-b]indole-5-carboxylic acid derivatives have shown promise in several scientific research areas:

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may interact with microbial proteins to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepinoindole derivatives and indole-based molecules. Examples are:

Uniqueness

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester stands out due to its specific structural features and the potential for diverse chemical modifications. Its unique seven-membered ring fused to an indole moiety provides a versatile scaffold for developing new compounds with tailored properties .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 1,1-dimethyl-8-phenylmethoxy-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C24H26N2O3/c1-4-28-23(27)19-13-25-15-24(2,3)21-18-11-10-17(12-20(18)26-22(19)21)29-14-16-8-6-5-7-9-16/h5-13,25-26H,4,14-15H2,1-3H3

InChI Key

QXIBLGIBKFQSDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)OCC4=CC=CC=C4)(C)C

Origin of Product

United States

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